molecular formula C21H20N4O3 B1683978 Entinostat CAS No. 209783-80-2

Entinostat

Katalognummer: B1683978
CAS-Nummer: 209783-80-2
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: INVTYAOGFAGBOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Entinostat ist ein synthetisches Benzamid-Derivat, das als selektiver Inhibitor der Klasse-I-Histon-Deacetylasen wirkt. Es hat sich bei der Behandlung verschiedener Krebsarten wie Brustkrebs, Lungenkrebs und Lymphom als vielversprechend erwiesen. Durch die Hemmung von Histon-Deacetylasen kann this compound die Genexpression modulieren und einen Zellzyklusarrest, Differenzierung und Apoptose in Krebszellen induzieren .

Wissenschaftliche Forschungsanwendungen

Entinostat has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the effects of histone deacetylase inhibition on gene expression and chromatin structure.

    Biology: Investigated for its role in modulating immune responses and enhancing the efficacy of immunotherapies.

    Medicine: Under clinical investigation for the treatment of various cancers, including breast cancer, lung cancer, and lymphoma.

    Industry: Utilized in the development of new therapeutic agents targeting histone deacetylases.

Wirkmechanismus

Mode of Action

Entinostat inhibits HDAC1 and HDAC3, leading to an increase in the acetylation of histones . This modification results in a more relaxed chromatin structure, promoting the transcription of certain genes . In the context of cancer, this can lead to the reactivation of tumor suppressor genes or the downregulation of oncogenes .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to decrease immune suppression, promoting antitumor responses in various tumor models with immunosuppressive tumor microenvironments (TMEs) . Specifically, it induces a shift from a protumor to an antitumor TME signature, characterized predominantly by changes in myeloid cells . It alters suppressive signaling in myeloid-derived suppressor cells (MDSCs), involving the NFκB and STAT3 pathways . Moreover, tumor-associated macrophages are epigenetically reprogrammed from a protumor M2-like phenotype toward an antitumor M1-like phenotype .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in clinical trials. It has been observed that the peak this compound serum concentration and area under the curve increase dose proportionally . There is no significant interaction between this compound and exemestane, a drug often used in combination with this compound for the treatment of hormone receptor-positive advanced breast cancer .

Result of Action

This compound’s action results in molecular and cellular effects that contribute to its antitumor activity. It has been shown to enhance the efficacy of chemotherapy in small cell lung cancer through S-phase arrest and decreased base excision repair . Additionally, it induces antitumor immune responses through immune editing of tumor neoantigens . It also neutralizes myeloid-derived suppressor cells and enhances the functions of natural killer cells .

Action Environment

The action of this compound can be influenced by the tumor microenvironment. For instance, in a HER2+ breast tumor microenvironment, this compound decreases immune suppression to promote antitumor responses . The precise and comprehensive alterations to the TME induced by this compound are still being investigated . It is clear that the tme plays a crucial role in the efficacy and stability of this compound’s action .

Biochemische Analyse

Biochemical Properties

Entinostat plays a significant role in biochemical reactions by inhibiting class I HDAC1 and HDAC3 with IC 50 of 0.51 μM and 1.7 μM, respectively . This interaction with enzymes HDAC1 and HDAC3 is crucial in regulating gene expression and protein function, thereby influencing various cellular processes .

Cellular Effects

This compound has been found to have a profound impact on various types of cells and cellular processes. For instance, it has been reported to significantly reduce cell viability in human neuroendocrine small cell lung cancer (SCLC) cells . Moreover, it has been shown to induce a shift from a protumor to an antitumor tumor microenvironment (TME) signature, predominantly characterized by changes in myeloid cells .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound inhibits class I HDAC1 and HDAC3 . This inhibition leads to an increase in the acetylation of histones, thereby altering gene expression and influencing various cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to induce changes over time. For instance, it has been reported to cause a concentration-dependent decrease in the HDAC1 associated with chromatin and a lasting concomitant increase in cytoplasmic HDAC1 .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, low dose (5 mg/kg) this compound reduced Foxp3 levels in Tregs and this was associated with enhanced tumor growth inhibition in combination with either IL-2 or a SurVaxM vaccine .

Metabolic Pathways

It is known that this compound inhibits class I HDAC1 and HDAC3 , which play crucial roles in various metabolic pathways.

Transport and Distribution

It is known that this compound can penetrate the cell membrane to exert its effects .

Subcellular Localization

It is known that this compound can penetrate the cell membrane to exert its effects

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Entinostat wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung einer Benzamid-Grundstruktur beinhaltet. Die Synthese beginnt typischerweise mit der Herstellung eines geeigneten Benzoylchlorids, das dann mit einem Amin zur Bildung des Benzamids umgesetzt wird.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet die Verwendung von fortschrittlichen Reinigungstechniken wie Umkristallisation und Chromatographie. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Bildung von Verunreinigungen und Nebenprodukten zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Entinostat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Transformationen sicherzustellen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen verschiedene oxidierte und reduzierte Metaboliten sowie substituierte Derivate, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

    Chemie: Wird als Werkzeugverbindung verwendet, um die Auswirkungen der Hemmung von Histon-Deacetylasen auf die Genexpression und die Chromatinstruktur zu untersuchen.

    Biologie: Untersucht wird seine Rolle bei der Modulation von Immunantworten und der Steigerung der Wirksamkeit von Immuntherapien.

    Medizin: Befindet sich in der klinischen Erprobung zur Behandlung verschiedener Krebsarten, darunter Brustkrebs, Lungenkrebs und Lymphom.

    Industrie: Wird bei der Entwicklung neuer therapeutischer Wirkstoffe eingesetzt, die auf Histon-Deacetylasen abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung von Klasse-I-Histon-Deacetylasen, insbesondere Histon-Deacetylase 1, Histon-Deacetylase 2 und Histon-Deacetylase 3. Diese Hemmung führt zur Anhäufung von acetylierten Histonen, was zu Veränderungen der Chromatinstruktur und der Genexpression führt. Die veränderte Genexpression kann einen Zellzyklusarrest, Differenzierung und Apoptose in Krebszellen induzieren. Darüber hinaus wurde gezeigt, dass this compound Immunantworten moduliert, indem es die Aktivität von Immunzellen verstärkt und die immunsuppressive Umgebung innerhalb von Tumoren reduziert .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Vorinostat: Ein weiterer Histon-Deacetylase-Inhibitor, der bei der Behandlung des kutanen T-Zell-Lymphoms eingesetzt wird.

    Belinostat: Ein Histon-Deacetylase-Inhibitor, der zur Behandlung des peripheren T-Zell-Lymphoms zugelassen ist.

    Panobinostat: Wird in Kombination mit anderen Mitteln zur Behandlung des multiplen Myeloms eingesetzt.

    Romidepsin: Zur Behandlung des kutanen T-Zell-Lymphoms und des peripheren T-Zell-Lymphoms zugelassen.

Einzigartigkeit von Entinostat

This compound ist unter den Histon-Deacetylase-Inhibitoren einzigartig aufgrund seiner selektiven Hemmung von Klasse-I-Histon-Deacetylasen. Diese Selektivität kann zu einem günstigeren Sicherheitsprofil und geringeren Nebenwirkungen im Vergleich zu nicht-selektiven Inhibitoren führen. Darüber hinaus hat this compound in Kombinationstherapien, insbesondere mit Immuncheckpoint-Inhibitoren, vielversprechend gezeigt und deren Wirksamkeit bei der Behandlung verschiedener Krebsarten verbessert .

Eigenschaften

IUPAC Name

pyridin-3-ylmethyl N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c22-18-5-1-2-6-19(18)25-20(26)17-9-7-15(8-10-17)13-24-21(27)28-14-16-4-3-11-23-12-16/h1-12H,13-14,22H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVTYAOGFAGBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC(=O)OCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041068
Record name MS-275
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209783-80-2
Record name Entinostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209783-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Entinostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209783802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Entinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11841
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Entinostat
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MS-275
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Entinostat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENTINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZNY4FKK9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

7.78 g (48 mmole) of N,N′-carbonyldiimidazole were added to a 1,3-dimethyl-2-imidazolidinone (50 g) suspension including 11.45 g (40 mmole) of 4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzoic acid. After stirring at room temperature for 2 hours, 17.30 g (0.16 mole) of 1,2-phenylenediamine were added to the solution. After cooling to 2° C., 9.60 g (0.1 mole) of methanesulfonic acid were added dropwise. After stirring for 2 hours, water was added, and the deposited solid was collected by filtration. Purification was then carried out through silica gel column chromatography to obtain 10.83 g (yield: 72%) of N-(2-aminophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide.
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
7.78 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
11.45 g
Type
reactant
Reaction Step Two
Quantity
17.3 g
Type
reactant
Reaction Step Three
Quantity
9.6 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Entinostat
Reactant of Route 2
Reactant of Route 2
Entinostat
Reactant of Route 3
Reactant of Route 3
Entinostat
Reactant of Route 4
Entinostat
Reactant of Route 5
Entinostat
Reactant of Route 6
Reactant of Route 6
Entinostat

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.